Potassium trifluoro(2-formylfuran-3-yl)boranuide
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Overview
Description
Potassium trifluoro(2-formylfuran-3-yl)boranuide is a specialized organoboron compound known for its unique chemical properties and applications. This compound features a trifluoroborate group attached to a furan ring with a formyl substituent, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-formylfuran-3-yl)boranuide typically involves the reaction of 2-formylfuran with potassium trifluoroborate. The process often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-formylfuran-3-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium trifluoro(2-formylfuran-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-formylfuran-3-yl)boranuide involves its ability to participate in cross-coupling reactions through the formation of a boronate complex. This complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the activation of the boronate group and the stabilization of the transition state by the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium trifluoro(2-formylfuran-3-yl)boranuide include:
- Potassium trifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
What sets this compound apart is its unique combination of a trifluoroborate group with a formyl-substituted furan ring. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .
Properties
IUPAC Name |
potassium;trifluoro-(2-formylfuran-3-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)4-1-2-11-5(4)3-10;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYTMRPNYNBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(OC=C1)C=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF3KO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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